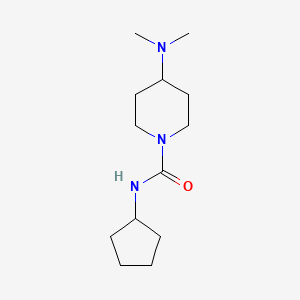
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide, commonly known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a derivative of a natural product called GABA, which is an inhibitory neurotransmitter in the central nervous system. CPP-115 has been shown to modulate the activity of GABA, making it a promising candidate for the treatment of various neurological disorders.
作用機序
CPP-115 works by inhibiting the activity of an enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which leads to increased inhibitory neurotransmission. This increased inhibitory neurotransmission has been shown to reduce seizures, anxiety, and addiction-related behaviors.
Biochemical and Physiological Effects
CPP-115 has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to increased inhibitory neurotransmission. This increased inhibitory neurotransmission has been shown to reduce seizures, anxiety, and addiction-related behaviors. CPP-115 has also been shown to enhance cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, CPP-115 has been shown to reduce pain in animal models.
実験室実験の利点と制限
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. CPP-115 is also relatively stable and can be easily synthesized in the lab. However, CPP-115 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, CPP-115 has been shown to have some toxicity in animal models, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CPP-115. One direction is to further investigate its potential therapeutic applications. CPP-115 has shown promise for the treatment of various neurological disorders, but more research is needed to determine its efficacy in humans. Another direction is to develop new analogs of CPP-115 that have improved solubility and reduced toxicity. Finally, the mechanism of action of CPP-115 is not fully understood, and more research is needed to elucidate the molecular pathways involved in its effects.
合成法
CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. The second step involves the reaction of N-methylcyclopentanamine with 4-dimethylaminobutyryl chloride to form N-cyclopentyl-4-(dimethylamino)butyramide. Finally, N-cyclopentyl-4-(dimethylamino)butyramide is reacted with trifluoroacetic acid to form CPP-115. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CPP-115 has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of GABA, which makes it a promising candidate for the treatment of various neurological disorders such as epilepsy, addiction, and anxiety disorders. CPP-115 has also been shown to enhance cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, CPP-115 has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
特性
IUPAC Name |
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15(2)12-7-9-16(10-8-12)13(17)14-11-5-3-4-6-11/h11-12H,3-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJMINAUAJEIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
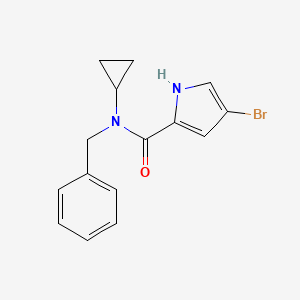
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
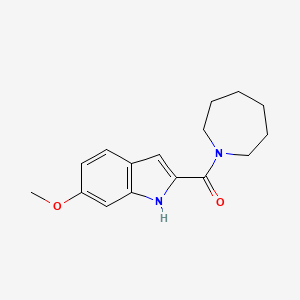
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
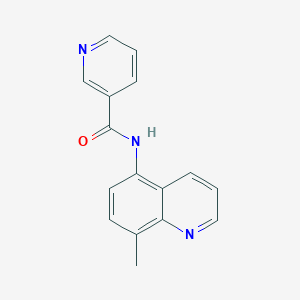
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
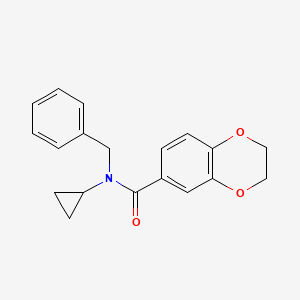
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)